N-Octadecanoyl-D-threo-sphingosine: Structural Causality, Biophysical Properties, and Experimental Applications
N-Octadecanoyl-D-threo-sphingosine: Structural Causality, Biophysical Properties, and Experimental Applications
Executive Summary
N-Octadecanoyl-D-threo-sphingosine (commonly known as C18 D-threo Ceramide) is a synthetic, unnatural stereoisomer of the endogenous D-erythro-C18-ceramide[1]. In the field of sphingolipid signaling, it serves as a critical molecular probe. Because it resists standard metabolic degradation while retaining high binding affinity to specific enzymatic pockets, it is widely utilized to inhibit mitochondrial ceramidase (mt-CDase)[2] and to study the induction of exosome biogenesis in neurodegenerative disease models[3]. This whitepaper provides a comprehensive technical breakdown of its structural causality, biophysical properties, and self-validating experimental protocols.
Chemical Structure and Stereochemical Causality
The biological activity of ceramides is strictly governed by their stereochemistry. The sphingoid base of natural ceramide exists in the D-erythro (2S, 3R) configuration. In contrast, N-Octadecanoyl-D-threo-sphingosine features a (2R, 3R) configuration at the sphingosine backbone[1].
Causality of the D-threo Configuration: Enzymes such as ceramide glucosyltransferase and various ceramidases are highly stereospecific for catalysis but exhibit broader stereotolerance for substrate binding. The spatial orientation of the primary (C1) and secondary (C3) hydroxyl groups relative to the C2-amide in the D-threo isomer allows it to dock seamlessly into the active site of mt-CDase. However, the altered geometry prevents the nucleophilic attack required for amide bond hydrolysis ()[2]. Consequently, C18 D-threo ceramide acts as a potent, metabolically stable competitive inhibitor rather than a substrate[2].
Biophysical Profile
The physicochemical properties of C18 D-threo ceramide dictate its behavior in lipid bilayers and its preparation for in vitro assays. The highly hydrophobic C18 stearoyl tail requires specific solubilization strategies (e.g., mixed micelles) for aqueous enzymatic assays[2].
Table 1: Physicochemical and Biological Properties of C18 D-threo Ceramide
| Property | Value / Description |
| Formal Name | N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide[1] |
| CAS Number | 252039-53-5[1] |
| Molecular Formula | C36H71NO3[1] |
| Molecular Weight | 566.0 g/mol [1] |
| Primary Target | Mitochondrial Ceramidase (mt-CDase)[4] |
| Inhibitory Potency (IC50) | 16.6 µM (0.21 mol % in mixed micelles)[2] |
| Solubility | Chloroform, Ethanol, DMSO (Requires detergent for aqueous assays)[1] |
Mechanistic Pathways: Ceramidase Inhibition and Exosome Biogenesis
C18 D-threo ceramide operates through two primary mechanistic axes:
-
Enzymatic Inhibition : It competitively inhibits rat brain mt-CDase. The enzyme requires the primary and secondary hydroxyls, the trans C4-C5 double bond, and the NH-protons for binding, all of which are preserved in the D-threo isomer ()[2].
-
Exosome-Mediated Aβ Clearance : Recent studies highlight that D-threo ceramides with C16 and C18 acyl chains significantly upregulate the release of neuronal exosomes. In Alzheimer's disease models, these exosomes act as extracellular sinks, binding and facilitating the clearance of neurotoxic Amyloid-β (Aβ) peptides ()[3]. The metabolic stability of the D-threo isomer ensures a prolonged signaling half-life compared to its natural D-erythro counterpart.
Mechanism of C18 D-threo Ceramide: mt-CDase inhibition and exosome-mediated Aβ clearance.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies incorporate internal controls and validation steps to prevent false positives arising from lipid insolubility or non-specific cellular toxicity.
Protocol 1: In Vitro Mitochondrial Ceramidase Inhibition Assay
-
Causality : Ceramides are highly lipophilic and will precipitate in aqueous buffers, rendering them invisible to the enzyme. Triton X-100 is used to create mixed micelles, presenting the ceramide at the micelle surface in a physiologically relevant orientation[2].
-
Step-by-Step :
-
Micelle Preparation : Co-dry C18 D-threo ceramide (inhibitor) and D-erythro-ceramide (natural substrate) under a nitrogen stream. Resuspend in assay buffer (pH 7.5) containing 0.3% Triton X-100. Sonicate for 15 minutes to ensure uniform micelle formation.
-
Enzyme Incubation : Add purified rat brain mt-CDase to the micelle suspension. Incubate at 37°C for 30 minutes[2].
-
Internal Standard Addition (Validation Step) : Spike the reaction with 10 µM C17-sphingosine. Causality: C17-sphingosine does not occur naturally in mammalian tissues; its recovery rate validates the efficiency of the subsequent lipid extraction.
-
Lipid Extraction : Terminate the reaction with Chloroform:Methanol (2:1 v/v). Vortex and centrifuge to separate the organic phase.
-
HPLC Quantification : Analyze the organic phase via HPLC to quantify the released naturally occurring D-erythro-sphingosine. Calculate the IC50 based on the dose-dependent reduction in sphingosine generation[2].
-
Step-by-step workflow for the in vitro mitochondrial ceramidase inhibition assay.
Protocol 2: Neuronal Exosome Induction and Aβ Clearance Assay
-
Causality : Quantifying exosomes from conditioned media is prone to contamination by apoptotic bodies or protein aggregates. Using a TIM4-based ELISA ensures specificity, as TIM4 binds strictly to phosphatidylserine on intact extracellular vesicles[3].
-
Step-by-Step :
-
Cell Culture & Treatment : Culture Aβ-expressing neuronal cells in exosome-depleted media. Treat with 10 µM C18 D-threo ceramide for 24 hours.
-
Viability Control (Validation Step) : Perform an MTT assay on a parallel plate. Causality: High concentrations of ceramides can induce apoptosis. Confirming >90% viability ensures that the measured vesicles are true exosomes, not apoptotic bodies.
-
Media Harvesting : Collect conditioned media and centrifuge at 2,000 × g to remove cell debris, followed by 10,000 × g to remove large microvesicles.
-
Exosome Quantification : Concentrate the supernatant and quantify exosome levels using a TIM4-based enzyme-linked immunosorbent assay (ELISA)[3].
-
Aβ Measurement : Measure extracellular Aβ levels in the remaining media using a standard Aβ42 ELISA to confirm the clearance effect[3].
-
References
-
Usta, J., El Bawab, S., Roddy, P., Szulc, Z. M., Hannun, Y. A., & Bielawska, A. (2001). "Structural requirements of ceramide and sphingosine based inhibitors of mitochondrial ceramidase." Biochemistry, 40(32), 9657-9668. URL:[Link]
-
Abdelrasoul, M., et al. (2023). "Stereochemistry-activity relationship of ceramide-induced exosome production to clear amyloid-β in Alzheimer's disease." Chirality, 35(7). URL:[Link]
Sources
- 1. C18 D-threo Ceramide (d18:1/18:0) | CAS 252039-53-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereochemistry-activity relationship of ceramide-induced exosome production to clear amyloid-β in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C18 D-threo Ceramide (d18:1/18:0) | CAS 252039-53-5 | Cayman Chemical | Biomol.com [biomol.com]
